molecular formula C11H12Cl2O2 B1452735 2-(2-Chloro-5-methylphenoxy)butanoyl chloride CAS No. 1160257-40-8

2-(2-Chloro-5-methylphenoxy)butanoyl chloride

Cat. No.: B1452735
CAS No.: 1160257-40-8
M. Wt: 247.11 g/mol
InChI Key: XMIAGQYHQFVNQC-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-(2-Chloro-5-methylphenoxy)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-chloro-5-methylphenoxy)butanoic acid and hydrochloric acid.

    Reduction: It can be reduced to form 2-(2-chloro-5-methylphenoxy)butanol.

Common reagents used in these reactions include bases like pyridine, nucleophiles like amines and alcohols, and reducing agents like lithium aluminum hydride . The major products formed from these reactions are amides, esters, acids, and alcohols .

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)butanoyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .

Comparison with Similar Compounds

2-(2-Chloro-5-methylphenoxy)butanoyl chloride can be compared with similar compounds such as:

  • 2-(2-Chloro-5-methylphenoxy)acetyl chloride
  • 2-(2-Chloro-5-methylphenoxy)propionyl chloride
  • 2-(2-Chloro-5-methylphenoxy)valeryl chloride

These compounds share a similar phenoxy structure but differ in the length and nature of the acyl chloride chain. The uniqueness of this compound lies in its specific chain length, which influences its reactivity and applications .

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIAGQYHQFVNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=C(C=CC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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